![molecular formula C15H17N3O4S B5218859 6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5218859.png)
6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone, commonly known as Mps1-IN-1, is a potent inhibitor of the Mps1 kinase. Mps1 kinase is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Inhibition of Mps1 kinase has been shown to induce mitotic arrest and apoptosis in cancer cells, making Mps1-IN-1 a promising candidate for cancer therapy.
Mécanisme D'action
Mps1-IN-1 inhibits the activity of Mps1 kinase, which is a key regulator of the spindle assembly checkpoint. Inhibition of Mps1 kinase leads to defects in chromosome segregation during cell division, resulting in mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mps1-IN-1 has been shown to induce mitotic arrest and apoptosis in cancer cells, but its effects on normal cells are less clear. Studies have shown that Mps1-IN-1 can cause DNA damage and induce senescence in normal cells, indicating that it may have some toxicity towards normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mps1-IN-1 in lab experiments is its potency and specificity towards Mps1 kinase. This allows for precise modulation of the spindle assembly checkpoint and investigation of its role in cancer development and therapy. However, the toxicity of Mps1-IN-1 towards normal cells may limit its use in certain experiments.
Orientations Futures
1. Combination therapy: Mps1-IN-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Further studies are needed to investigate the optimal combination regimens and potential synergistic effects.
2. Resistance mechanisms: Resistance to Mps1-IN-1 has been reported in some cancer cells. Further studies are needed to identify the underlying mechanisms and develop strategies to overcome resistance.
3. Target identification: Mps1 kinase has been shown to have multiple downstream targets. Further studies are needed to identify the specific targets that mediate the anti-cancer effects of Mps1-IN-1.
4. Toxicity profiling: Further studies are needed to investigate the toxicity of Mps1-IN-1 towards normal cells and identify potential strategies to mitigate its toxicity.
5. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of Mps1-IN-1 in cancer patients.
Méthodes De Synthèse
The synthesis of Mps1-IN-1 involves several steps, starting with the reaction of 4-morpholinylsulfonamide with 4-bromo-2-fluoroaniline to yield 4-morpholinylsulfonyl-4'-fluoro-2-bromoacetanilide. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride to yield 6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Mps1-IN-1 has been extensively studied for its potential use in cancer therapy. It has been shown to induce mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Mps1-IN-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-2-3-12(13-4-5-15(19)17-16-13)10-14(11)23(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSCYCLVVKCQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)
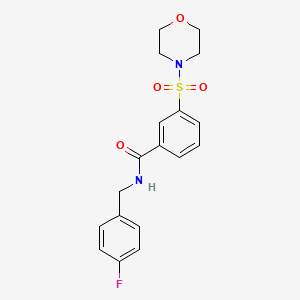
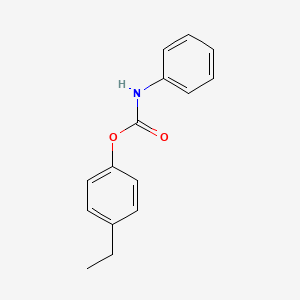
![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
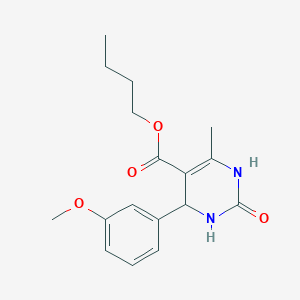
![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)
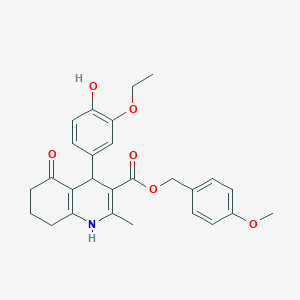
![1-(2-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5218819.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)
![16-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5218862.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
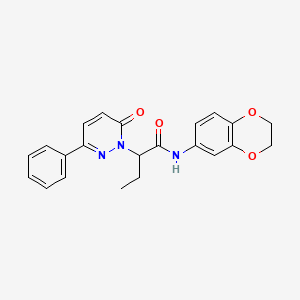
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5218873.png)